Mirodenafil is a novel, potent, reversible, and selective oral inhibitor of phosphodiesterase type 5 (PDE5) []. It belongs to the pyrrolopyrimidinone class of compounds []. As a PDE5 inhibitor, Mirodenafil plays a significant role in scientific research, particularly in the investigation of erectile dysfunction mechanisms and potential treatments for various conditions.
Mirodenafil is synthesized through a multi-step chemical process that involves the construction of its complex pyrrolopyrimidinone structure. The synthesis typically begins with the formation of key intermediates that undergo various reactions, including alkylation and sulfonation. The final product is obtained through careful purification processes to ensure high purity and efficacy.
Mirodenafil has a complex molecular structure characterized by a pyrrolopyrimidinone core. Its molecular formula is , with a molecular weight of approximately 530.66 g/mol.
Mirodenafil undergoes various chemical reactions during its metabolism and therapeutic action. The primary reaction involves the competitive inhibition of phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within the corpus cavernosum.
The mechanism of action of mirodenafil involves the selective inhibition of phosphodiesterase type 5, an enzyme that degrades cyclic guanosine monophosphate. By inhibiting this enzyme, mirodenafil increases the concentration of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.
Mirodenafil exhibits specific physical and chemical properties that contribute to its pharmacological profile.
Mirodenafil is primarily used for treating erectile dysfunction but has also been researched for potential applications in other areas:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3